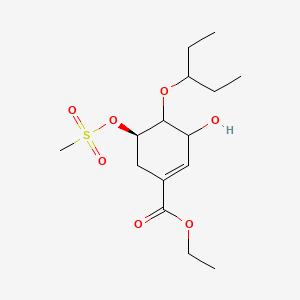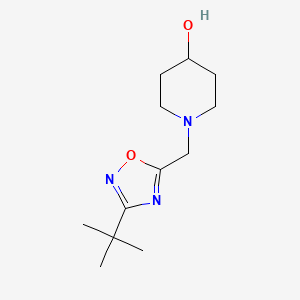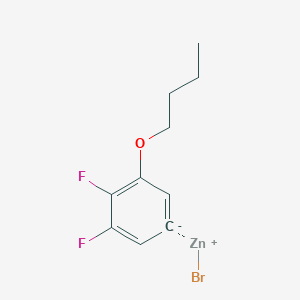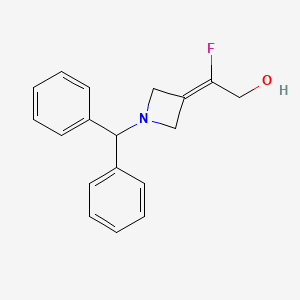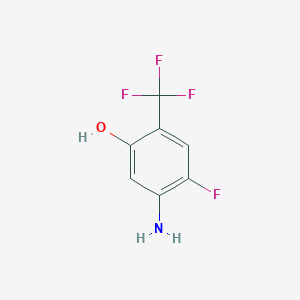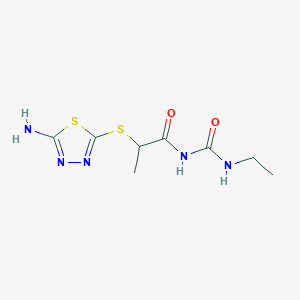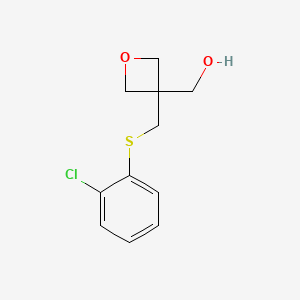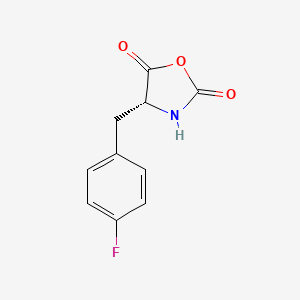
(R)-4-(4-Fluorobenzyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorobenzyl group adds unique properties to the compound, making it a subject of interest in various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-hydroxy-2-oxazolidinone with 4-fluorobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinone derivatives, while reduction could produce hydroxylated compounds.
科学的研究の応用
Chemistry
In chemistry, ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorinated benzyl group can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione could be explored for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure might offer therapeutic benefits in treating various diseases.
Industry
Industrially, the compound could be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group could play a role in enhancing binding interactions and specificity.
類似化合物との比較
Similar Compounds
®-4-Benzyl-oxazolidine-2,5-dione: Lacks the fluorine atom, which might result in different chemical and biological properties.
(S)-4-(4-Fluorobenzyl)oxazolidine-2,5-dione: The enantiomer of the compound, which could have different stereochemical effects.
4-(4-Chlorobenzyl)oxazolidine-2,5-dione: Substitution of fluorine with chlorine, leading to different reactivity and applications.
Uniqueness
The presence of the fluorobenzyl group in ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it distinct from other similar compounds and valuable for various research and industrial applications.
特性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC名 |
(4R)-4-[(4-fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
InChIキー |
FUXSSMSAWSOUSN-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)F |
正規SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
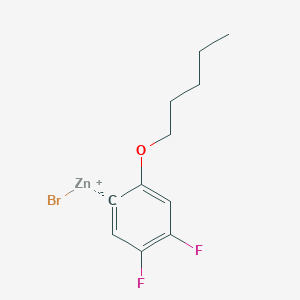
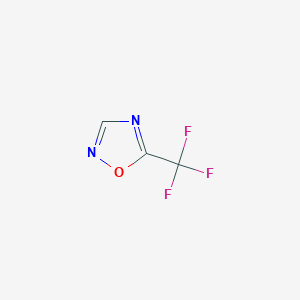
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
